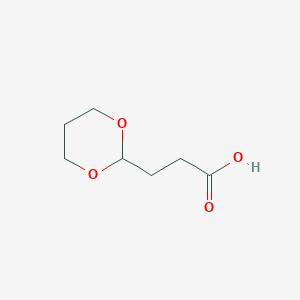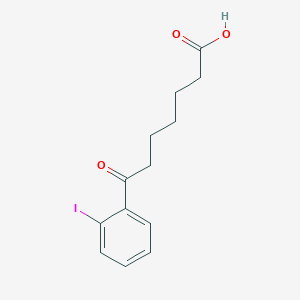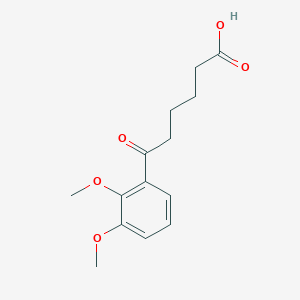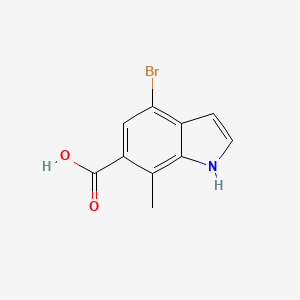
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, also known as 4-nitrophenylmethylpyrazole-4-carbaldehyde, is an organic compound used in the synthesis of various compounds. It is an important intermediate in the synthesis of heterocyclic compounds and has been used in the synthesis of many different drugs, such as anti-inflammatory agents, antibiotics, and cancer drugs. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and chemical industries.
Applications De Recherche Scientifique
Photophysical and DFT Studies
- Application: Used in the synthesis of pyrazole-based derivatives for photophysical studies and nonlinear optical (NLO) applications.
- Findings: These derivatives show high first-order hyperpolarizability and second hyperpolarizability, indicating potential in optical applications.
- Source: (Lanke & Sekar, 2016)
Crystal Structure Analysis
- Application: Investigated for its crystal structure to understand the spatial arrangement and properties.
- Findings: The structure provides insights into molecular interactions and steric effects, which are crucial for designing new compounds.
- Source: (Xu & Shi, 2011)
Antimicrobial Activity
- Application: Used in the formation of Schiff bases with chitosan for antimicrobial purposes.
- Findings: These bases showed significant antimicrobial activity against various bacterial and fungal strains.
- Source: (Hamed et al., 2020)
Development of Antimicrobial Agents
- Application: Synthesized as part of a series of compounds for evaluating potential antimicrobial properties.
- Findings: Some derivatives displayed broad-spectrum antimicrobial activities, suggesting use in developing new antimicrobial agents.
- Source: (Bhat et al., 2016)
Synthesis and Biological Evaluation
- Application: Synthesized for assessing antimicrobial activities.
- Findings: The synthesized pyrazole derivatives showed pronounced effects on certain bacterial and fungal strains, indicating potential for creating effective antimicrobial agents.
- Source: (2021)
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cdk2, a protein kinase involved in cell cycle regulation . This suggests that 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde may interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have a broad impact on multiple biochemical pathways.
Pharmacokinetics
A study on related pyrano[2,3-d]pyrimidine-2,4-dione derivatives suggested that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Related compounds have been shown to exhibit potent inhibitory activity against various cancer cell lines , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP-1 can lead to compromised DNA repair mechanisms, resulting in genomic dysfunction and cell death . This compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to PARP-1 and inhibit its activity is a key aspect of its molecular mechanism . This inhibition can prevent the repair of damaged DNA, thereby enhancing the efficacy of DNA-damaging cytotoxic agents in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various factors, including temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained cellular responses, which are essential for understanding its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Propriétés
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-6-9(7-15)11(12-13)8-2-4-10(5-3-8)14(16)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLCGAXUHOFAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




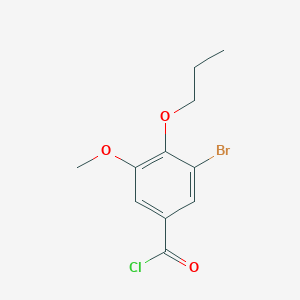
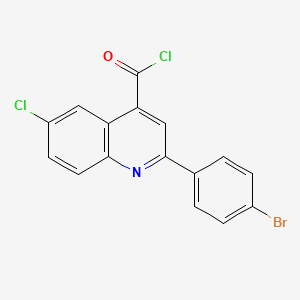
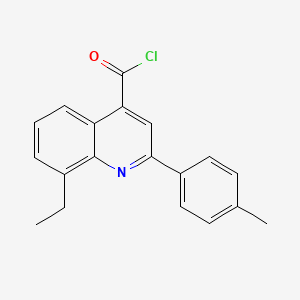

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
